Fenofibryl glucuronide

Beschreibung

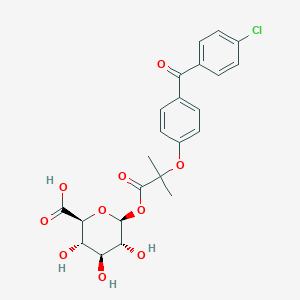

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60318-63-0 | |

| Record name | Fenofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOFIBRYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Fenofibryl Glucuronide

Formation of Fenofibryl Glucuronide from Fenofibric Acid

The primary route of metabolism for fenofibric acid is its conjugation with glucuronic acid to form this compound. nih.govgoogle.com This biotransformation is almost the exclusive pathway for the inactivation of fenofibric acid. nih.govresearchgate.net The resulting glucuronide conjugate is then predominantly eliminated in the urine. nih.govgoogle.com

Enzymatic Catalysis of Glucuronidation: Role of UDP-Glucuronosyltransferases (UGTs)

The enzymatic process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.goveur.nl These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. physiology.orgmdpi.com They facilitate the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to fenofibric acid. solvobiotech.com

Several UGT isoforms have been identified as being involved in the glucuronidation of fenofibric acid. While multiple hepatic UGTs contribute to this process, research indicates that UGT2B7 plays a predominant role. nih.gov In addition to UGT2B7, UGT1A9 and UGT1A3 are also significant contributors to the formation of this compound. nih.govresearchgate.net Studies have shown that UGT1A9 acts as a high-affinity, low-capacity enzyme, whereas UGT1A3 is a low-affinity, high-capacity enzyme in this metabolic pathway. nih.gov Other isoforms such as UGT1A1 have also been shown to have the ability to glucuronidate fenofibric acid. nih.gov

Table 1: Principal UGT Isoforms in Fenofibric Acid Glucuronidation

| UGT Isoform | Role in Fenofibric Acid Glucuronidation | Kinetic Profile |

|---|---|---|

| UGT2B7 | Predominant role in hepatic glucuronidation. nih.govresearchgate.net | Michaelis-Menten nih.govresearchgate.net |

| UGT1A9 | Contributes as a high-affinity, low-capacity enzyme. nih.govdrugbank.com | Michaelis-Menten nih.govresearchgate.net |

| UGT1A3 | Contributes as a low-affinity, high-capacity enzyme. nih.gov | Sigmoid (Hill's) profile nih.govresearchgate.net |

| UGT1A1 | Capable of glucuronidating fenofibric acid. nih.gov | Not extensively detailed in provided context. |

Kinetic analyses of the UGT isoforms involved in this compound formation reveal distinct profiles. UGT2B7 and UGT1A9 exhibit Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating reaction rate to substrate concentration. nih.govresearchgate.net In contrast, UGT1A3 displays a sigmoidal or Hill's kinetic profile, suggesting cooperative binding of the substrate. nih.govresearchgate.net

Table 2: Kinetic Parameters of Fenofibric Acid Glucuronidation by Human Liver Microsomes and Recombinant UGTs

| Enzyme Source | Kinetic Model | Km / S50 (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| Human Liver Microsomes | Hill's | 295 ± 68 | 1319 ± 129 |

| Recombinant UGT1A3 | Hill's | 273 ± 35 | 1007 ± 68 |

| Recombinant UGT1A9 | Michaelis-Menten | 24 ± 4 | 248 ± 12 |

| Recombinant UGT2B7 | Michaelis-Menten | 129 ± 30 | 3381 ± 311 |

Data sourced from a study by Tojcic et al. (2009). nih.gov

Kinetic Studies of UGT-Mediated this compound Formation (e.g., Vmax, Km)

In Vitro Models for this compound Synthesis and Metabolic Profiling (e.g., Human Liver Microsomes, Primary Hepatocyte Cultures)

In vitro models are essential tools for studying the metabolism of drugs like fenofibric acid and for synthesizing its metabolites for further investigation. Human liver microsomes (HLMs) are a widely used system as they contain a high concentration of UGT enzymes. nih.govresearchgate.net They are instrumental in determining kinetic parameters and identifying the UGT isoforms involved in this compound formation. nih.gov

Primary hepatocyte cultures represent a more comprehensive model as they retain the complete metabolic machinery of liver cells, allowing for the study of both phase I and phase II metabolism. researchgate.net Studies using primary cultures of rat hepatocytes have shown that they can completely metabolize fenofibrate (B1672516), with the main products being fenofibric acid and its glucuronidated form. researchgate.net

Recombinant UGT enzymes expressed in cell lines like HEK293 are also utilized to characterize the specific contribution of individual UGT isoforms to the glucuronidation of fenofibric acid. nih.gov These models allow for detailed kinetic analysis and inhibition studies to pinpoint the roles of specific enzymes.

Comprehensive Metabolite Identification and Structural Elucidation

The primary metabolite of fenofibric acid in humans is its ester glucuronide, this compound. nih.govresearchgate.net The structure of this and other metabolites is typically elucidated using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netijpras.com This powerful analytical method allows for the separation, detection, and identification of metabolites in biological samples. The glucuronide nature of the metabolite can be confirmed by observing the characteristic mass fragmentation pattern of the glucuronic acid moiety. researchgate.net In addition to this compound, smaller amounts of fenofibric acid itself and a reduced form of fenofibric acid (a benzhydrol derivative) and its corresponding glucuronide have also been identified in urine. nih.gov

This compound as a Predominant Urinary Metabolite

In humans, the primary route of elimination for fenofibrate metabolites is through the kidneys. rxabbvie.comresearchgate.net Studies show that approximately 60% to 88% of a dose is excreted in the urine. rxabbvie.comdrugbank.com The vast majority of the substance eliminated via this pathway is this compound, which accounts for 70-75% of the metabolites recovered in urine. drugbank.com Fenofibric acid itself is found in much smaller quantities, representing about 16% of the urinary metabolites. drugbank.com The metabolic fate in healthy volunteers showed that after 7 days, 59% of the administered dose was recovered in the urine, with this compound (the ester glucuronide of fenofibric acid) confirmed as the major urinary metabolite. researchgate.net

Characterization of Other Conjugated Metabolites (e.g., Benzhydrol Glucuronide, Taurine (B1682933) Conjugates)

While this compound is the most abundant, other conjugated metabolites are also formed. A minor pathway involves the reduction of the carbonyl group on fenofibric acid to create a benzhydrol derivative. fda.govdrugbank.com This reduced metabolite is then conjugated with glucuronic acid to form benzhydrol glucuronide before being excreted in the urine. rxabbvie.comfda.govdrugbank.com

More recently, a previously unrecognized conjugation pathway for fenofibrate has been identified in preclinical species. nih.govnih.gov Studies in cynomolgus monkeys and Sprague-Dawley rats have characterized novel metabolites, including fenofibric acid taurine conjugate and reduced fenofibric acid taurine conjugate. nih.govnih.govresearchgate.net The discovery of these taurine conjugates reveals additional complexity in the phase II metabolism of fenofibric acid. nih.gov

Species-Specific Differences in this compound Metabolism

Significant species-specific differences exist in the metabolic fate of fenofibrate, particularly concerning the balance between glucuronidation and other pathways. researchgate.netnih.gov In humans, glucuronidation of fenofibric acid is the predominant metabolic route. researchgate.net However, in several preclinical animal models, carbonyl reduction is the principal biotransformation step, with glucuronidation playing only a minor role. nih.gov These divergent pathways have critical implications for the translation of animal study data to human clinical scenarios.

Comparative Metabolic Pathways Across Preclinical Species (e.g., Rat, Guinea Pig, Dog, Monkey)

The metabolic disposition of fenofibrate varies markedly across common preclinical species.

Rat : In rats, the primary metabolic pathway is the carbonyl reduction of fenofibric acid to form "reduced fenofibric acid". nih.gov Glucuronidation of either fenofibric acid or its reduced form is considered a very minor reaction in this species. nih.gov Furthermore, studies have identified fenofibric acid taurine and reduced fenofibric acid taurine as new metabolites in Sprague-Dawley rats. nih.gov Excretion is also different from humans, with a significant portion occurring via the feces. researchgate.net

Guinea Pig : Similar to rats, the principal urinary metabolite in guinea pigs is "reduced fenofibric acid," resulting from carbonyl reduction. nih.gov Glucuronidation is also a very minor pathway in this species. nih.gov Guinea pigs excrete a higher percentage of the dose in the urine (53%) compared to other rodents and dogs. nih.govscispace.com

Dog : The dog displays a starkly different elimination profile from humans. Approximately 81% of a dose is excreted in the feces, with only 9% found in the urine. nih.gov The main metabolite is "reduced fenofibric acid," and glucuronide conjugates were not detected. nih.gov

Cynomolgus Monkey : The metabolism in cynomolgus monkeys includes the formation of fenofibric acid ester glucuronide and reduced fenofibric acid ester glucuronide. nih.gov Notably, this species was instrumental in the discovery of previously unknown taurine conjugates of both fenofibric acid and reduced fenofibric acid, revealing a novel metabolic pathway. nih.govresearchgate.net

Interactive Data Table: Species Differences in Fenofibrate Metabolism

| Species | Primary Metabolite(s) | Primary Route of Excretion | Glucuronidation Pathway |

| Human | This compound | Urine (~60-88%) rxabbvie.comdrugbank.com | Major drugbank.comresearchgate.net |

| Rat | Reduced Fenofibric Acid, Taurine Conjugates nih.govnih.gov | Feces researchgate.net | Very Minor nih.gov |

| Guinea Pig | Reduced Fenofibric Acid nih.gov | Urine (53%) nih.gov | Very Minor nih.gov |

| Dog | Reduced Fenofibric Acid nih.gov | Feces (81%) nih.gov | Not Detected nih.gov |

| Monkey | Glucuronides, Taurine Conjugates nih.gov | Urine | Active nih.gov |

Reactivity and Stability of Fenofibryl Acyl Glucuronide in Biological Systems

Intramolecular Rearrangements: Acyl Migration of the Glucuronyl Moiety

A key feature of fenofibryl acyl glucuronide's reactivity is the intramolecular migration of the acyl group around the glucuronic acid ring. nih.govnih.gov This process, known as acyl migration, is a non-enzymatic reaction that leads to the formation of various positional isomers. nih.govnih.gov

Formation of Isomeric Fenofibryl Glucuronides

Under physiological conditions, the fenofibryl group attached to the C-1 hydroxyl of the glucuronic acid can migrate to the C-2, C-3, and C-4 hydroxyl groups. nih.gov This results in a mixture of β-1-O-acyl glucuronide and its 2-, 3-, and 4-O-acyl isomers. nih.govnih.gov The initial formation of these isomeric rearrangement products is often the predominant reaction when fenofibryl glucuronide is incubated in buffer or biological fluids. nih.gov It has been observed that the 1-β-O-acyl glucuronide's degradation rate in buffer, which is a combination of hydrolysis and acyl migration, correlates well with the extent of covalent binding to proteins like albumin in vitro. researchgate.net

Influence of pH and Protein Environment on Acyl Migration Kinetics

The rate of acyl migration is significantly influenced by the surrounding environment, particularly pH and the presence of proteins. nih.govnih.govresearchgate.net

pH: The acyl migration of this compound is base-catalyzed. rsc.org Studies on various acyl glucuronides have shown that the rate of migration increases with higher pH levels within the physiological range. researchgate.netscholaris.ca Between a pH of 7 and 8, the rate of migration shows a linear relationship with the hydroxide (B78521) ion concentration. researchgate.net

Hydrolytic Degradation of this compound

In addition to acyl migration, this compound undergoes hydrolysis, which can be either enzymatic or non-enzymatic, leading to the release of the parent compound, fenofibric acid. nih.govnih.govnih.govresearchgate.netepdf.pub

Enzymatic Hydrolysis by Beta-Glucuronidase

The 1-O-acyl-β-d-glucuronide form of this compound is a substrate for the enzyme β-glucuronidase. nih.gov This enzyme specifically cleaves the β-glucuronic acid linkage, releasing fenofibric acid. However, the isomers formed through acyl migration (2-, 3-, and 4-O-acyl glucuronides) are resistant to hydrolysis by β-glucuronidase. nih.govscispace.com This resistance means that once acyl migration occurs, the fenofibryl group is essentially trapped in a form that cannot be readily cleaved by this common metabolic enzyme.

Covalent Adduct Formation with Biomacromolecules

A significant consequence of the reactivity of fenofibryl acyl glucuronide is its ability to form covalent adducts with biological macromolecules, particularly proteins. nih.govresearchgate.netnih.govnih.govresearchgate.netepdf.pubadmeshop.com This covalent binding is a result of the electrophilic nature of the acyl glucuronide. researchgate.net

The formation of these adducts can occur through two primary mechanisms:

Transacylation: The fenofibryl group is directly transferred to a nucleophilic site on the protein, such as a lysine (B10760008) residue, displacing the glucuronic acid moiety. liverpool.ac.uktno.nl

Glycation: Following acyl migration, the rearranged isomers can exist in an open-chain aldehyde form, which can then react with protein nucleophiles (like lysine residues) to form a Schiff base, which can then rearrange to a more stable ketoamine (Amadori product). nih.govliverpool.ac.uktno.nl Evidence suggests that for this compound, the covalent binding to proteins like albumin proceeds primarily through the formation of a Schiff base. nih.gov

Studies have shown that the extent of covalent binding of this compound to human serum albumin is significant and is influenced by the reactivity of the glucuronide itself. nih.gov The formation of these protein adducts has been implicated as a potential mechanism for idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. researchgate.net

Binding to Human Serum Albumin (HSA) and Other Plasma Proteins

Fenofibryl acyl glucuronide demonstrates a significant propensity for binding to plasma proteins, with a particular affinity for human serum albumin (HSA). Studies have shown that upon incubation with human plasma, fenofibryl acyl glucuronide binds covalently to plasma proteins. This binding is time-dependent and substantial, with research indicating that after a 24-hour incubation period at 37°C, a significant portion of the initially present fenofibryl acyl glucuronide becomes covalently attached to these proteins.

The binding is not limited to a single protein; however, HSA is the primary target for the covalent adduction by fenofibryl acyl glucuronide in human plasma. The extent of this binding to HSA is considerable. In vitro studies have demonstrated that the covalent binding of fenofibryl acyl glucuronide to HSA is a significant event, highlighting the electrophilic nature of the acyl glucuronide.

The table below summarizes the extent of covalent binding of fenofibryl acyl glucuronide to plasma proteins over time, as observed in research studies.

| Incubation Time (hours) | Covalent Binding to Plasma Proteins (%) |

| 0 | 0 |

| 2 | Not specified |

| 4 | Not specified |

| 8 | Not specified |

| 24 | Substantial |

Note: Specific percentages of covalent binding at intermediate time points are not detailed in the available literature, but the trend indicates a progressive increase over the 24-hour period.

Proposed Mechanisms of Covalent Binding (e.g., Schiff's Base Formation)

The covalent modification of proteins by fenofibryl acyl glucuronide is thought to occur through several chemical mechanisms. The primary proposed mechanism involves the formation of a Schiff base. This reaction occurs between the aldehyde group, which can form through intramolecular rearrangement of the glucuronic acid moiety (a process known as acyl migration), and the primary amino groups of lysine residues on proteins like HSA.

Another significant pathway for covalent binding is the nucleophilic attack by amino, hydroxyl, or thiol groups present on amino acid residues of proteins directly on the ester carbonyl group of the acyl glucuronide. This results in the formation of a stable amide or ester linkage, covalently attaching the fenofibric acid moiety to the protein.

Investigating the Nature and Extent of Protein Adducts (e.g., 14C-labeling Studies)

To elucidate the nature and extent of protein adduct formation, researchers have employed radiolabeling techniques, particularly using 14C-labeled fenofibric acid. These studies have been instrumental in tracing the fate of the fenofibric acid moiety after its conjugation to glucuronic acid.

In studies where [14C]this compound was incubated with human plasma, the radioactivity was observed to become progressively and irreversibly associated with plasma proteins, confirming the formation of covalent adducts. Further analysis of the adducted proteins, often involving enzymatic digestion followed by mass spectrometry, has helped to identify the specific sites of modification on proteins like HSA. These investigations have provided direct evidence for the covalent binding and have helped to quantify the amount of drug permanently bound to proteins.

The use of 14C-labeling has been crucial in demonstrating that the fenofibric acid part of the molecule is what attaches to the proteins, providing a clear picture of the molecular nature of the adducts formed.

Comparative Reactivity and Stability Assessments with Other Acyl Glucuronides

The reactivity and stability of fenofibryl acyl glucuronide have been compared with those of other acyl glucuronides to understand its relative potential for covalent binding. Acyl glucuronides as a class are known for their chemical reactivity, but the degree of this reactivity can vary significantly depending on the structure of the aglycone (the drug molecule).

In comparative studies, the stability of fenofibryl acyl glucuronide in buffer and in the presence of plasma proteins has been assessed alongside other acyl glucuronides. The rate of degradation and the extent of covalent binding are key parameters in these comparisons. While specific comparative data with a wide range of other acyl glucuronides is not extensively detailed in the public domain, the general understanding is that the structural features of fenofibric acid influence the reactivity of its glucuronide conjugate.

The table below provides a conceptual comparison of the reactivity of different types of acyl glucuronides, based on general findings in the field.

| Acyl Glucuronide Type | General Reactivity | Propensity for Covalent Binding |

| Aryl-aliphatic | Moderate to High | Moderate to High |

| Aromatic | Low to Moderate | Low to Moderate |

| Aliphatic | Variable | Variable |

| Fenofibryl Acyl Glucuronide | Moderate to High | Substantial |

This table represents a generalized view. The actual reactivity of any specific acyl glucuronide can be influenced by various factors, including steric hindrance and electronic effects of the aglycone.

Pharmacokinetic Research on Fenofibryl Glucuronide Disposition

Systemic Exposure and Circulating Levels of Fenofibryl Glucuronide

Following oral administration, fenofibrate (B1672516) is rapidly hydrolyzed by esterases to its active form, fenofibric acid. This acid then undergoes extensive first-pass metabolism in the liver, where it is primarily conjugated with glucuronic acid to form this compound. This glucuronide conjugate is the main circulating metabolite in the plasma.

Studies have shown that after multiple doses of fenofibrate, steady-state plasma concentrations of fenofibric acid are typically achieved within 9 days. pharmacompass.com The major form of the drug found in the bloodstream is this compound.

Elimination Kinetics and Excretion Pathways

The elimination of this compound from the body is a multifaceted process involving both renal and biliary routes. The drug's clearance from the plasma is relatively efficient, with an oral clearance of fenofibrate reported as 1.1 L/h in young adults and 1.2 L/h in the elderly. pharmacompass.com

Renal Clearance and Urinary Excretion Dynamics

The kidneys play a significant role in the excretion of this compound. mhmedical.com A substantial portion of the administered dose is eliminated in the urine, primarily as this compound. pharmacompass.comnih.gov Approximately 70-75% of the dose is recovered in the urine in the form of this compound, with about 16% excreted as fenofibric acid. pharmacompass.comnih.gov This indicates that renal excretion is a major pathway for the elimination of this metabolite. mhmedical.comnih.gov The process of renal excretion involves the removal of intact drugs and their metabolites from the body through the kidneys into the urine. mhmedical.comlibretexts.org For polar compounds like glucuronide conjugates, renal excretion is a primary route of elimination. nih.gov The kidneys are also capable of metabolic activities, including glucuronidation, which means that some formation of this compound may occur within the kidneys themselves, although the liver is the primary site. nih.gov

Biliary Excretion and Enterohepatic Recirculation Potential

Besides renal excretion, this compound is also eliminated via the bile. nih.gov Acyl glucuronides, such as this compound, can be excreted into the bile and then enter the intestinal tract. escholarship.org In the intestine, gut microflora can hydrolyze the glucuronide back to the parent drug, fenofibric acid, which can then be reabsorbed into the circulation. escholarship.orgwikipedia.org This process is known as enterohepatic recirculation and can prolong the presence of the drug in the body. wikipedia.orgelifesciences.orgresearchgate.net The interplay between hepatic conjugation, biliary excretion, and intestinal deconjugation and reabsorption complicates the interpretation of fenofibrate's absorption and elimination kinetics. pharmacompass.comelifesciences.org

Factors Influencing this compound Pharmacokinetics

Several factors can influence the formation and excretion of this compound, leading to inter-individual variability in drug response.

Genetic Polymorphisms of UGT Enzymes and Their Impact on Glucuronidation Efficiency

The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govmdpi.com Genetic variations, or polymorphisms, in the genes encoding these enzymes can significantly affect their activity. nih.govnih.gov The UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide range of substances, including drugs. mdpi.comnih.gov Polymorphisms in these genes can lead to reduced, increased, or altered enzyme function, thereby impacting the efficiency of this compound formation. nih.govnih.goveur.nl While numerous UGT polymorphisms have been identified, the precise impact of specific polymorphisms on this compound kinetics requires further investigation. nih.govnih.gov

Demographic and Physiological Variables (e.g., Sex, Body Mass Index) Affecting Formation and Excretion

Demographic and physiological factors such as sex and body mass index (BMI) can also influence the pharmacokinetics of drugs, including the formation and excretion of their metabolites. d-nb.infonih.gov

Sex: Differences in drug metabolism between males and females have been observed for various compounds. uspharmacist.com Generally, men tend to exhibit higher activity of most phase II enzymes, including UGTs, which are responsible for glucuronidation. uspharmacist.com This can lead to faster clearance of drugs that are primarily eliminated through this pathway. uspharmacist.com Consequently, women might have a slower clearance of this compound. Renal clearance can also differ, with men generally having a higher glomerular filtration rate. d-nb.info

Body Mass Index (BMI): Body weight and BMI can affect drug distribution and clearance. nih.gov While the direct correlation between BMI and the pharmacokinetics of this compound is not extensively detailed in the provided context, it is a known factor that can influence drug disposition. nih.govmdpi.com For some drugs, lower systemic exposure has been observed in individuals with higher body weight. nih.gov The relationship between BMI and clinical outcomes can be complex and U-shaped, where both low and high BMI are associated with increased risks. mdpi.com

Influence of Hepatic and Renal Impairment on this compound Disposition

The disposition of this compound, the primary urinary metabolite of fenofibric acid, is significantly influenced by the functional status of the liver and kidneys. These organs are central to the metabolic conversion and subsequent excretion of the compound. Hepatic impairment can affect the rate of glucuronidation, while renal impairment can hinder the elimination of the formed glucuronide conjugate from the body.

Influence of Hepatic Impairment

The liver is the primary site for the glucuronidation of fenofibric acid. nih.gov However, comprehensive pharmacokinetic studies in individuals with hepatic impairment have been limited. nih.govfda.govtandfonline.comfda.gov

Research in patients with mild hepatic impairment (Child-Pugh A classification) showed a modest impact on the disposition of fenofibric acid. nih.govnih.gov In a phase 1 study, following a single oral dose, the area under the plasma concentration-time curve (AUC) for fenofibric acid was 25% higher, and the maximum plasma concentration (Cmax) was 9% higher in participants with mild hepatic impairment compared to healthy matched subjects. nih.gov

Table 1: Effect of Hepatic Impairment on Fenofibric Acid Pharmacokinetic Parameters

| Patient Group | Parameter | Value (vs. Healthy Controls) | Source |

|---|---|---|---|

| Mild Hepatic Impairment (Child-Pugh A) | AUCinf | ▲ 25% | nih.gov |

| Mild Hepatic Impairment (Child-Pugh A) | Cmax | ▲ 9% | nih.gov |

| Advanced Fibrosis (F3) due to MAFLD | AUCss,0-24 | ▲ ~60% | nih.gov |

AUCinf: Area under the curve from time zero to infinity. Cmax: Maximum plasma concentration. AUCss,0-24: Area under the curve at steady state over a 24-hour dosing interval. MAFLD: Metabolic-associated fatty liver disease.

Influence of Renal Impairment

Renal impairment has a substantial impact on the disposition of fenofibric acid and its glucuronide conjugate, as the kidney is the primary route of excretion. fda.gov The pharmacokinetics have been studied in patients with varying degrees of renal dysfunction. tandfonline.comfda.gov

In patients with severe renal impairment (Creatinine Clearance [CrCl] ≤ 30 mL/min), the exposure to fenofibric acid was significantly increased. tandfonline.comfda.gov Studies showed a 2.7-fold increase in exposure and evidence of increased accumulation of fenofibric acid with chronic administration compared to healthy subjects. fda.govtandfonline.comfda.gov This accumulation is a direct consequence of the reduced ability of the kidneys to excrete this compound. ucl.ac.beviamedica.pl

Table 2: Effect of Renal Impairment on Fenofibric Acid Pharmacokinetic Parameters

| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Effect on Pharmacokinetics | Source |

|---|---|---|---|

| Mild to Moderate | 30 - 80 mL/min | Increased half-life, similar exposure. | fda.govtandfonline.comfda.gov |

Toxicological Research and Safety Assessment of Fenofibryl Glucuronide

Toxicological Significance of Acyl Glucuronide Reactivity and Protein Adduction

The toxicological relevance of acyl glucuronides stems from their inherent chemical instability. nih.gov These metabolites are known to be labile and can undergo pH-dependent intramolecular acyl migration to form various isomeric conjugates of glucuronic acid. nih.gov This reactivity can lead to the formation of covalent bonds, or adducts, with nucleophilic groups on endogenous macromolecules, particularly proteins. nih.govliverpool.ac.uk The stable binding to proteins can alter their structure and function, which is a proposed mechanism for certain drug toxicities. nih.govnih.gov

Fenofibryl glucuronide, the ester glucuronide of fenofibric acid, has been studied to determine its reactivity profile. researchgate.netnih.gov In vitro studies have investigated its stability and propensity for protein binding. One study compared the reactivity of fenofibryl acyl glucuronide (FAG) with clofibryl acyl glucuronide (CAG) in various media, including buffer, human serum albumin (HSA) solution, and human plasma. nih.gov The results indicated that FAG is less reactive than CAG. nih.gov However, the reactivity of both glucuronides was notably accelerated in the presence of protein solutions compared to buffer alone. nih.gov

The covalent binding of this compound to proteins is a key aspect of its toxicological assessment. Research using radiolabeled compounds has provided insight into the binding mechanism. Studies with this compound labeled on the glucuronyl moiety showed significantly higher protein binding to HSA compared to when the aglycone (fenofibric acid) was labeled. nih.gov This finding suggests that the covalent binding to protein likely occurs through the formation of a Schiff base rather than by transacylation. nih.gov

Table 1: In Vitro Reactivity of Fenofibryl Acyl Glucuronide (FAG)

| Medium | Observation | Reference |

|---|---|---|

| Buffer (pH 7.0) | Less reactive compared to protein solutions; predominant initial reaction is the formation of isomeric rearrangement products. | nih.gov |

| Human Serum Albumin (HSA) Solution | Reactivity is accelerated compared to buffer; fenofibric acid is a major reaction product after 24 hours. | nih.gov |

Evaluation of Disproportionate Metabolite Exposure in Nonclinical Toxicology Studies

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend the safety testing of drug metabolites that are found to be disproportionate in humans. fda.govfda.gov A disproportionate drug metabolite is generally defined as one that is present at significantly higher levels in humans than in the animal species used for nonclinical safety studies, or one that is unique to humans. fda.gov The threshold for concern is often cited as a metabolite accounting for more than 10% of the total drug-related exposure at steady state. nih.gov The goal of these "Metabolites in Safety Testing" (MIST) guidelines is to ensure that human metabolites have been adequately evaluated for toxicity in preclinical studies. nih.govnih.gov

The evaluation involves comparing the metabolic profiles across species. fda.gov For fenofibrate (B1672516), the major urinary metabolite in humans is this compound. researchgate.netnih.gov Studies have shown that after a single dose in healthy volunteers, approximately 59% of the dose is recovered in the urine, with this compound being the major component. nih.gov To assess whether this metabolite is disproportionate, its exposure in humans must be compared to its exposure in the animal species used for toxicology testing, such as rats and dogs. researchgate.net If exposure in at least one animal test species is equal to or greater than the human exposure, the metabolite is considered to have been adequately qualified in the standard toxicity assessments of the parent drug. fda.gov If not, further safety testing of the metabolite may be required. fda.gov

Table 2: Principles of Disproportionate Metabolite Evaluation (Based on MIST Guidelines)

| Principle | Description | Reference |

|---|---|---|

| Identification | Identify human metabolites early in drug development. | fda.gov |

| Threshold for Concern | Metabolites accounting for >10% of total drug-related exposure in humans at steady state. | nih.gov |

| Cross-Species Comparison | Compare metabolite exposure in humans versus nonclinical toxicology species. | fda.govadmescope.com |

| Qualification | A metabolite is considered qualified if its exposure in at least one animal test species is ≥ the exposure in humans. | fda.gov |

| Action for Disproportionate Metabolites | If a metabolite is disproportionate and not qualified, conduct dedicated safety studies on the metabolite. | fda.gov |

While experiments have shown that this compound is less reactive than many other ester glucuronides, its status as the major human metabolite necessitates a thorough evaluation of its exposure in preclinical safety studies to comply with regulatory expectations. researchgate.netnih.gov

In Vitro and In Vivo Models for Assessing this compound-Mediated Toxicities

A variety of models are used to assess the potential toxicity of acyl glucuronides. These models aim to characterize the metabolite's reactivity, its interaction with biological macromolecules, and its potential to trigger cellular stress or immune responses. nih.gov

In Vitro Models:

Chemical Stability and Reactivity Assays: These are fundamental tests to determine the intrinsic reactivity of the acyl glucuronide. The half-life of this compound is measured in physiological buffers to assess its rate of hydrolysis and intramolecular rearrangement. nih.govnih.gov

Protein Adduction Studies: Incubating this compound with human serum albumin (HSA) or other proteins allows for the detection and quantification of covalent adduct formation. nih.govresearchgate.net These studies help confirm the potential for protein binding in vivo.

Cell-Based Assays: Human liver microsomes and heterologously expressed UDP-glucuronosyltransferase (UGT) enzymes are used to study the formation of this compound. nih.govresearchgate.net Specifically, UGT2B7 has been identified as the primary enzyme responsible for its formation, with minor contributions from UGT1A3, UGT1A6, and UGT1A9. nih.gov These systems can also be used to assess how the metabolite might affect cellular function.

Immunostimulation Assays: For reactive acyl glucuronides, co-culture with human peripheral blood mononuclear cells (hPBMCs) can be used to assess the potential for immune cell activation, for example, by measuring the release of cytokines like interleukin-8. nih.govresearchgate.net

In Vivo Models:

Animal Toxicology Studies: Standard toxicology studies in species like rats and dogs are the primary in vivo models. researchgate.net During these studies, plasma concentrations of fenofibric acid and its glucuronide are measured to establish exposure levels and compare them to human data. admescope.com These studies are designed to identify any target organ toxicity associated with the parent drug and its metabolites. fda.gov

Metabolism Studies: Studies using radiolabeled fenofibrate in animals and humans are crucial for determining the metabolic fate, identifying major metabolites like this compound, and understanding the routes and rates of excretion. researchgate.netnih.gov

Table 3: Models for Assessing Acyl Glucuronide Toxicity

| Model Type | Specific Model/Assay | Endpoint Assessed | Reference |

|---|---|---|---|

| In Vitro | Half-life in buffer/plasma | Chemical stability, rate of hydrolysis and rearrangement | nih.govnih.gov |

| Incubation with Human Serum Albumin (HSA) | Potential for and mechanism of protein adduct formation | nih.gov | |

| Human Liver Microsomes / Recombinant UGTs | Enzymatic formation, metabolic pathways | nih.govresearchgate.net | |

| Immunostimulation assays (e.g., hPBMCs) | Potential for immune cell activation | nih.govresearchgate.net | |

| In Vivo | Rodent and non-rodent toxicology studies | Target organ toxicity, exposure comparison | researchgate.netfda.gov |

Immunogenicity Considerations Related to Protein Adducts

A significant toxicological concern for reactive metabolites is their potential to initiate an immune response. nih.gov The covalent binding of acyl glucuronides, such as this compound, to endogenous proteins can create novel chemical structures. nih.gov These modified proteins, or protein adducts, may be recognized as foreign by the immune system, thereby breaking immune tolerance and potentially leading to idiosyncratic drug toxicity (IDT). nih.govnih.gov

The proposed mechanism involves the protein adduct acting as a hapten. The modified protein is taken up by antigen-presenting cells (APCs), processed, and presented to T-cells, initiating an immune cascade that can lead to hypersensitivity reactions or organ-specific toxicity, such as drug-induced liver injury. nih.govnih.gov The liver is considered a primary target for adduct formation, as high concentrations of acyl glucuronides can be generated and transported within hepatocytes. nih.gov

While this compound has been shown to be less reactive than some other acyl glucuronides, its ability to form protein adducts means its immunogenic potential must be considered. nih.govnih.gov The assessment of immunogenicity is challenging, but several approaches can be utilized:

In vitro Immunostimulation: As mentioned previously, assays using immune cells like hPBMCs can provide an early indication of a potential immune response. researchgate.net

Detection of Antibodies: In a clinical setting, ELISA techniques can be developed to screen for the presence of antibodies directed against the drug-protein adducts in patient plasma. nih.gov

Mechanistic Studies: Investigating the specific proteins targeted for adduction can provide insight into potential functional consequences and downstream immune events. nih.govmdpi.com

The connection between acyl glucuronide protein adducts and clinically apparent immunogenicity is complex and not fully established for all compounds. liverpool.ac.uk However, understanding the potential for adduct formation and subsequent immune activation is a critical component of the safety assessment for any drug that forms a reactive acyl glucuronide metabolite.

Table 4: Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | FAG, Fenofibric acid acyl-β-D-glucuronide |

| Fenofibric acid | FA |

| Fenofibrate | |

| Clofibryl glucuronide | CAG |

| Clofibric acid | CA |

| Human Serum Albumin | HSA |

Mechanistic Investigations of Drug Interactions Involving Fenofibryl Glucuronide

Modulation of Enzyme Activity by Fenofibryl Glucuronide

The interaction of this compound and its precursors with drug-metabolizing enzymes is a key determinant of its DDI potential. These interactions primarily involve Phase II glucuronidation enzymes and, to a lesser extent, Phase I cytochrome P450 enzymes through indirect mechanisms.

Fenofibric acid, the active form of fenofibrate (B1672516), is predominantly eliminated through glucuronidation to form this compound. drugbank.com This metabolic process is primarily mediated by several UDP-glucuronosyltransferase (UGT) isoforms. nih.gov In vitro studies using human liver microsomes and recombinant UGTs have identified UGT2B7 as the principal enzyme responsible for the glucuronidation of fenofibric acid, with UGT1A9 and UGT1A3 also playing a role. nih.govxenotech.com

While fenofibric acid is a substrate for these enzymes, its potential to act as an inhibitor is a critical consideration for DDIs. Unlike gemfibrozil, another fibrate known to cause significant DDIs by inhibiting UGT enzymes responsible for statin glucuronidation, fenofibrate does not appear to be a potent inhibitor of this pathway. nih.gov This distinction is a primary reason why the combination of fenofibrate with statins is associated with a lower risk of myopathy and rhabdomyolysis compared to gemfibrozil-statin co-therapy. nih.govebmconsult.com Experimental studies suggest that fenofibrate does not significantly block the glucuronidation of statins, which helps explain its more favorable safety profile in combination therapy. nih.gov Regulatory bodies now often recommend evaluating UGT inhibition as part of in vitro DDI assessments to foresee potential clinical interactions. evotec.comsolvobiotech.com

In vitro studies using human liver microsomes have demonstrated that fenofibric acid and its parent compound, fenofibrate, are not significant inhibitors of several major cytochrome P450 (CYP) isoforms at therapeutic concentrations. drugbank.comservice.gov.uk Specifically, they are not considered inhibitors of CYP3A4, CYP2D6, CYP2E1, or CYP1A2. service.gov.uk However, they have been identified as weak inhibitors of CYP2C19 and CYP2A6, and mild-to-moderate inhibitors of CYP2C9. service.gov.uk

The following table summarizes the inhibitory potential of fenofibric acid on select CYP enzymes.

| CYP Isoform | IC50 Value (µM) of Fenofibric Acid | Reference |

|---|---|---|

| CYP2C9 | 139 | service.gov.uk |

| CYP2C19 | >250 | service.gov.uk |

| CYP2A6 | >250 | service.gov.uk |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Despite the relatively high IC50 values, which are several times higher than average circulating plasma concentrations, careful monitoring is recommended when fenofibrate is co-administered with drugs metabolized by CYP2C9 that have a narrow therapeutic index. service.gov.uk

Beyond direct inhibition, fenofibric acid can induce certain enzymes. Studies in primary human hepatocyte cultures showed that fenofibric acid can cause modest increases in the mRNA levels and activity of CYP3A4 and CYP2C8. nih.gov An indirect mechanism of interaction has also been described where fenofibric acid inhibits CYP2C epoxygenase activity, which may play a role in suppressing pathological ocular angiogenesis, a mechanism independent of its lipid-lowering effects. nih.gov

UDP-Glucuronosyltransferase (UGT) Inhibition by this compound and its Precursors

Interaction with Drug Transporters

The disposition and effects of this compound and its precursor are significantly influenced by drug transporters, which can lead to interactions affecting both the drug's efficacy and the homeostasis of endogenous substances like uric acid.

A well-documented effect of fenofibrate is its ability to lower serum uric acid levels. nih.govresearchgate.net This effect is not related to its lipid-lowering mechanism but is a direct consequence of the interaction of its active metabolite, fenofibric acid, with the urate transporter 1 (URAT1). nih.govwalshmedicalmedia.com URAT1 is located in the renal proximal tubules and is responsible for the reabsorption of uric acid from the urine back into the blood. researchgate.net

Fenofibric acid inhibits URAT1, thereby increasing the urinary excretion of uric acid and lowering its concentration in the serum. nih.govwalshmedicalmedia.commdpi.com The inhibitory effect of fenofibric acid on URAT1 has been shown to be comparable to that of other uricosuric agents like benzbromarone (B1666195) and losartan. nih.govresearchgate.net

| Compound | URAT1 Inhibition (IC50) | Reference |

|---|---|---|

| Fenofibric Acid | 35.68 ± 3.94 µM | walshmedicalmedia.com |

This interaction is clinically relevant and contributes a beneficial secondary effect for patients with hyperuricemia. researchgate.netmdpi.com

The distribution and elimination of this compound, a hydrophilic conjugate, rely on transport proteins. nih.gov Organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters are crucial for the uptake of conjugates into the liver and kidney and their subsequent efflux into bile and urine. nih.govsolvobiotech.comnih.gov

In vitro studies have examined the inhibitory effects of fenofibric acid on various transporters. Fenofibric acid has been shown to be an inhibitor of OATP1B1, a key hepatic uptake transporter. nih.gov However, it does not significantly inhibit the ABC transporter MRP2 (ABCC2) or P-glycoprotein (P-gp/ABCB1). nih.gov

The table below details the inhibitory effects of fenofibric acid and other fibrates on OATP1B1.

| Fibrate | OATP1B1 Inhibition (IC50, µM) | Reference |

|---|---|---|

| Fenofibric Acid | 22.5 | nih.gov |

| Fenofibrate | 32.0 | nih.gov |

| Gemfibrozil | 25.4 | nih.gov |

| Bezafibrate | 49.6 | nih.gov |

Influence of Fenofibric Acid on Urate Transporter 1 (URAT1) Activity and Uric Acid Homeostasis

Implications of this compound in Clinical Drug-Drug Interactions

The mechanistic investigations into enzyme and transporter interactions translate into a distinct clinical DDI profile for fenofibrate, largely driven by its metabolite, fenofibric acid. A critical clinical point is the differentiation from gemfibrozil, particularly in the context of co-administration with statins. Because fenofibrate and its metabolites are not significant inhibitors of the UGT pathways that metabolize many statins, the risk of myopathy is considerably lower than with gemfibrozil. nih.gov

However, other clinically relevant interactions for fenofibrate have been reported:

Coumarin Anticoagulants: Fenofibrate can potentiate the effects of coumarin-type anticoagulants like warfarin, increasing the risk of bleeding. Close monitoring of prothrombin time/INR is necessary when these drugs are used concomitantly. drugs.com

Immunosuppressants: Co-administration with cyclosporine or tacrolimus (B1663567) can increase the risk of nephrotoxicity. Since fibrates are eliminated renally, this interaction could lead to a deterioration of renal function. drugs.com

Colchicine: Cases of myopathy and rhabdomyolysis have been reported when fenofibrates are given with colchicine, warranting caution. drugs.com

The interaction with CYP2C9, although weak, suggests that caution is needed with narrow therapeutic index drugs metabolized by this enzyme. service.gov.uk Furthermore, the inhibition of CYP2C epoxygenase by fenofibric acid may have therapeutic implications beyond lipid management, such as in diabetic retinopathy. nih.gov The inhibition of the URAT1 transporter by fenofibric acid is a well-established interaction that provides the clinical benefit of reducing serum uric acid levels. nih.govresearchgate.net

Advanced Analytical Methodologies for Fenofibryl Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of fenofibryl glucuronide. This powerful combination allows for the separation of complex mixtures and the highly sensitive and specific detection of the target analyte.

High-Resolution Mass Spectrometry (e.g., UPLC-ESI-QTOF-MS, TripleTOF) for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) instruments, such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) and TripleTOF systems, are indispensable for the in-depth analysis of fenofibrate (B1672516) metabolites. researchgate.netpharmacompass.com These technologies provide exceptional mass accuracy, often in the sub-parts-per-million (ppm) range, and high resolution, which are critical for distinguishing between compounds with very similar masses. mdpi.comnih.gov

UPLC-ESI-QTOF-MS has been successfully employed to identify known and novel metabolites of fenofibrate in biological samples like urine and plasma. researchgate.netpharmacompass.com The high sensitivity of HRMS allows for the detection of low-abundance metabolites, while its precise mass measurement capabilities facilitate the determination of elemental compositions, a key step in metabolite identification. nih.gov For instance, in studies with Sprague-Dawley rats, UPLC-ESI-QTOF-MS analysis of urine samples, combined with multivariate data analysis, enabled the identification of several fenofibrate metabolites, including fenofibric acid, reduced fenofibric acid, and their respective glucuronide conjugates. researchgate.net

TripleTOF systems, which are hybrid quadrupole-time-of-flight mass spectrometers, offer both high-resolution and high-sensitivity quantification, rivaling that of triple quadrupole instruments, alongside comprehensive qualitative analysis. sciex.com This dual capability is particularly advantageous for both targeted quantification of this compound and untargeted screening for other metabolites. The ability to perform data-independent acquisition, such as SWATH® acquisition, allows for the collection of comprehensive MS/MS data on all detectable analytes in a sample, enabling retrospective data analysis without the need for re-injection. sciex.com

The quantification of this compound and its parent compound, fenofibric acid, is routinely achieved using LC-MS/MS methods. These methods often utilize an internal standard, such as fenofibric acid-d6, to ensure accuracy and precision. researchgate.net Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix. researchgate.netomicsonline.org

Table 1: LC-MS/MS Parameters for Fenofibric Acid Quantification

| Parameter | Value |

|---|---|

| Mass Spectrometer | API 3000 |

| Internal Standard | Fenofibric acid-d6 |

| Sample Preparation | Solid Phase Extraction (SPE) |

| Mobile Phase | Acetonitrile (B52724): 0.02 M phosphoric acid (50:50 v/v) |

| Flow Rate | 1 mL/min |

| Column | Discovery C18 (4.6 x 50 mm, 5 µm) |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |

| Calibration Curve Range | 0.05 to 10.0 µg/mL |

Data sourced from a study on the development and validation of an LC-ESI-MS/MS method for fenofibric acid quantification. researchgate.netomicsonline.org

Chromatographic Resolution of this compound Isomers and Related Compounds

A significant analytical challenge in the study of acyl glucuronides like this compound is the potential for acyl migration. This intramolecular rearrangement results in the formation of positional isomers (e.g., 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronides) that are resistant to cleavage by β-glucuronidase. oup.comscispace.com The formation of these isomers can complicate the accurate quantification of the parent 1-β-O-acyl glucuronide and may have toxicological implications. oup.com

Achieving chromatographic separation of these isomers is crucial for their individual characterization and quantification. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.gov The separation of this compound isomers and the parent aglycone, fenofibric acid, can be achieved on C18 columns with an appropriate mobile phase, often a mixture of an organic solvent like acetonitrile and an acidic aqueous buffer. researchgate.netomicsonline.org

The development of methods that can resolve these isomers is essential for understanding the complete metabolic profile and reactivity of this compound. For some complex isomeric mixtures of other drug glucuronides, techniques like supercritical fluid chromatography (SFC) have been explored as an alternative to reversed-phase HPLC due to limitations in resolution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. mdpi.com In the context of this compound research, NMR is invaluable for the unambiguous structural elucidation of the metabolite and its isomers. nih.gov While mass spectrometry provides information on the mass-to-charge ratio and elemental composition, NMR can confirm the precise connectivity of atoms and the stereochemistry of the molecule. mdpi.com

One of the key applications of NMR in this field is the characterization of the positional isomers formed through acyl migration. High-field NMR, such as 750 MHz HPLC-NMR, has been used to separate and identify the individual positional isomers of model drug glucuronides in equilibrium mixtures. nih.gov This technique allows for the direct observation of the different isomers and their anomeric states (α and β), providing definitive structural assignments. nih.gov The chemical shifts and coupling constants observed in the NMR spectrum are highly sensitive to the local chemical environment, enabling the differentiation of isomers. researchgate.net

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices (e.g., Plasma, Urine)

The development and validation of robust bioanalytical methods are fundamental for the reliable quantification of this compound in biological matrices such as plasma and urine. researchgate.netfda.gov These methods must be accurate, precise, selective, and stable to support pharmacokinetic and toxicokinetic studies. europa.eujapsonline.com

A typical bioanalytical method for this compound involves several key steps:

Sample Collection and Handling: Proper collection and storage conditions are critical, especially for acyl glucuronides which can be unstable. scispace.com Acidification of samples and storage at low temperatures are often employed to minimize degradation. scispace.com

Sample Preparation: This step aims to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net

Chromatographic Separation: HPLC or UPLC is used to separate this compound from other endogenous and exogenous compounds. researchgate.netomicsonline.org

Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. ajpaonline.com

Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) and includes the assessment of several parameters: fda.goveuropa.eueuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. japsonline.com

Calibration Curve: Demonstrates the relationship between the instrument response and the concentration of the analyte over a defined range. omicsonline.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. omicsonline.org

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage). japsonline.combiopharmaservices.com

For urine bioanalysis, specific challenges such as non-specific binding of the analyte to container surfaces may need to be addressed, especially for lipophilic compounds. biopharmaservices.com

Table 2: Key Parameters in Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Selectivity | Ensures the method can distinguish the analyte from other substances. |

| Accuracy | How close the measured concentration is to the actual concentration. |

| Precision | The reproducibility of the measurements. |

| LLOQ | The lowest concentration that can be reliably quantified. |

| Stability | Confirms the analyte does not degrade during sample handling and storage. |

Based on general principles of bioanalytical method validation. europa.eujapsonline.comeuropa.eu

Specialized Assays for Acyl Glucuronide Stability and Reactivity (e.g., 18O-Incorporation Assays)

Acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis and acyl migration, and in some cases, covalently bind to proteins. scispace.comresearchgate.net Assessing the stability and reactivity of this compound is therefore important for understanding its potential to cause adverse drug reactions. h1.co

Several specialized assays have been developed for this purpose:

Half-life Determination: The stability of an acyl glucuronide is often expressed as its half-life in a buffered solution (e.g., pH 7.4). This provides a measure of its susceptibility to hydrolysis and acyl migration. researchgate.net

Acyl Migration Studies: These studies monitor the formation of positional isomers over time, typically using HPLC to separate and quantify the different forms. nih.gov The rate of migration can be an indicator of the reactivity of the acyl glucuronide. h1.conih.gov

¹⁸O-Incorporation Assays: This is an innovative and high-throughput method to assess acyl glucuronide stability. nih.gov The assay measures the rate of incorporation of ¹⁸O from [¹⁸O]water into the carboxylic acid product formed upon hydrolysis of the glucuronide. A higher rate of ¹⁸O-incorporation correlates with a shorter half-life and greater instability of the acyl glucuronide. researchgate.netnih.gov A key advantage of this method is that it does not require the synthesis of authentic standards of the acyl glucuronide isomers and can be performed with in situ generated metabolites. researchgate.netnih.gov

These assays provide valuable information for medicinal chemists and toxicologists to assess the potential risks associated with carboxylic acid-containing drugs and their acyl glucuronide metabolites early in the drug development process. h1.conih.gov

Investigations into Biological Activities and Interactions of Fenofibryl Glucuronide

Interaction with Endogenous Biochemical Pathways (e.g., Uric Acid Metabolism)

Research has shown that fenofibrate (B1672516) and its active metabolite, fenofibric acid, can influence uric acid metabolism. nih.govnih.govjst.go.jp This interaction is significant as high levels of uric acid are associated with conditions like gout and may be a risk factor for cardiovascular disease. frontiersin.orgfisiogenomica.com

Studies have demonstrated that fenofibrate administration leads to a decrease in serum uric acid levels. nih.govjst.go.jpresearchgate.net This effect is attributed to an increase in the urinary excretion of uric acid. nih.govjst.go.jpresearchgate.netdrugbank.com The mechanism behind this increased excretion is believed to be the inhibition of the urate transporter 1 (URAT1) in the kidneys by fenofibric acid. nih.govjst.go.jpresearchgate.net URAT1 is a key protein responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting this transporter, fenofibric acid promotes the elimination of uric acid from the body. nih.govjst.go.jpresearchgate.net The inhibitory effect of fenofibric acid on URAT1 has been found to be comparable to that of other known uricosuric drugs like benzbromarone (B1666195) and losartan. nih.govjst.go.jp

Furthermore, research suggests that fenofibrate or its derivatives can also increase the fractional clearance of other purine (B94841) bases, such as xanthine (B1682287) and hypoxanthine, by acting on their common renal pathways. nih.gov

Table 1: Effect of Fenofibrate on Uric Acid Metabolism

| Parameter | Observation | Mechanism | Reference |

| Serum Uric Acid | Significant decrease | Increased urinary excretion | nih.govjst.go.jpresearchgate.net |

| Urinary Uric Acid Excretion | Increased | Inhibition of URAT1 by fenofibric acid | nih.govjst.go.jpresearchgate.net |

| Uric Acid Clearance | Increased | Inhibition of URAT1 | nih.govjst.go.jp |

| Fractional Excretion of Uric Acid | Increased | Inhibition of URAT1 | nih.govjst.go.jp |

| Fractional Clearance of Xanthine and Hypoxanthine | Increased | Action on common renal pathways | nih.gov |

Potential for Interference with Diagnostic Assays (e.g., Urine Immunoassays)

A significant area of investigation has been the potential for fenofibric acid and its glucuronide metabolite to interfere with diagnostic laboratory tests, particularly urine immunoassays for drugs of abuse. Several studies have reported that fenofibric acid can cause false-positive results for 3,4-methylenedioxymethamphetamine (MDMA, or "ecstasy") in certain immunoassays. oup.comnih.govoup.comresearchgate.net

This cross-reactivity has been observed with the DRI® Ecstasy Assay. oup.comnih.govoup.com Research has shown that fenofibric acid concentrations achievable in the urine of patients taking fenofibrate can be sufficient to trigger a positive result in these assays. oup.com It is hypothesized that the molecular structure of fenofibric acid or its metabolites bears some similarity to that of amphetamine-like compounds, leading to this interference. researchgate.net

Interestingly, it has been noted that β-glucuronidase-resistant isomers of fenofibryl glucuronide might be responsible for this cross-reactivity in immunoassays. oup.comnih.gov This could explain discrepancies between the concentration of fenofibric acid needed to cause a false positive and the concentrations found in patient urine samples. oup.com

It is crucial for clinical laboratories and physicians to be aware of this potential interference to avoid misinterpretation of urine drug screen results. nih.govoup.com Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is essential to rule out a false-positive result in patients taking fenofibrate. nih.govnih.gov

Table 2: Interference of Fenofibric Acid with Urine Immunoassays

| Immunoassay | Interferent | Observation | Reference |

| DRI® Ecstasy Assay | Fenofibric Acid | False-positive for MDMA | oup.comnih.govoup.com |

| CEDIA® Amphetamine/Ecstasy Assay | Fenofibrate | Potential for false-positive results | oup.com |

Exploratory Research on Other Biological Effects or Lack thereof as a Pure Compound (e.g., Anticancer Activity Investigations)

Exploratory research has been conducted to determine if this compound, as a pure compound, possesses other biological activities, including potential anticancer effects.

In one study, this compound was investigated for its cytotoxic activity against the human liver cancer cell line HepG2. nih.govresearchgate.net The research was based on an in-silico structure-activity relationship study of orientin, a flavonoid with reported anticancer properties, which identified this compound as a structurally similar analogue. nih.gov However, the in vitro results showed that this compound did not exhibit significant cytotoxic or anti-carcinogenic activity against HepG2 cells, even at high concentrations and with long-term exposure. nih.govresearchgate.netresearcher.lifemdpi.com The study concluded that as a pure compound, this compound has little to no cytotoxic effect on this particular cancer cell line. nih.govresearchgate.netresearcher.life

Other research has focused on the chemical reactivity of this compound. Studies have shown that it can undergo rearrangement and hydrolysis in solution, and can form covalent adducts with proteins like human serum albumin. nih.govresearchgate.net It was noted that this compound is a relatively stable example of an ester glucuronide. researchgate.net

Table 3: Investigated Biological Effects of this compound as a Pure Compound

| Biological Activity | Cell Line/System | Finding | Reference |

| Cytotoxicity/Anticancer Activity | Human Liver Cancer (HepG2) | Non-cytotoxic/non-anti-carcinogenic | nih.govresearchgate.netresearcher.lifemdpi.com |

| Chemical Reactivity | In vitro (buffer, human serum albumin, plasma) | Undergoes rearrangement, hydrolysis, and protein binding | nih.govresearchgate.net |

Q & A

Q. What analytical methods are recommended for quantifying Fenofibryl glucuronide in biological matrices?

this compound can be accurately quantified using LC-MS/MS with optimized gradient conditions and stable isotope-labeled internal standards. For example, reverse-phase chromatography (e.g., Purospher® STAR RP-18 columns) coupled with tandem mass spectrometry provides high sensitivity and specificity, particularly in urine or plasma samples. Method validation should include precision, accuracy, and matrix effect assessments, as demonstrated in ethyl glucuronide studies . HPLC-UV methods with experimental design optimization (e.g., DOE for column type, pH, and mobile phase) are also viable for stability-indicating assays .

Q. Which enzymes catalyze the formation of this compound?

this compound is primarily formed via UDP-glucuronosyltransferases (UGTs) , particularly hepatic isoforms such as UGT1A1, UGT1A3, and UGT2B6. These enzymes mediate the glucuronidation of fenofibric acid (the active metabolite of fenofibrate) at the acyl group, as observed in studies on structurally similar acyl glucuronides . Enzyme kinetics (e.g., Km and Vmax) should be characterized using recombinant UGT isoforms or human liver microsomes under controlled pH (7.4) and temperature (37°C).

Q. How can researchers address instability issues during this compound sample preparation?

Acyl glucuronides like this compound are prone to hydrolysis and intramolecular rearrangement. To mitigate degradation:

- Use cold centrifugation (4°C) and immediate acidification (pH 2–3) to inhibit enzymatic activity.

- Add esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) and stabilize with albumin (0.1–1%) to mimic physiological conditions .

- Validate stability under storage conditions (−80°C) and freeze-thaw cycles using quality control samples .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported protein-binding mechanisms?

Conflicting data on protein adduct formation (e.g., Schiff base vs. nucleophilic displacement) require multi-modal characterization :

- Use LC-HRMS/MS to identify adducts and quantify covalent binding to human serum albumin (HSA).

- Compare reactivity in in vitro systems (e.g., HSA incubation at 37°C, pH 7.4) vs. in vivo plasma samples.

- Employ isotopic labeling (e.g., ¹⁴C-Fenofibryl glucuronide) to track binding kinetics and validate mechanisms .

Q. How does this compound’s reactivity influence pharmacokinetic (PK) and toxicity studies?

The electrophilic acyl group enables covalent binding to proteins, potentially altering PK profiles and triggering immune responses. To assess this:

- Measure unconjugated vs. conjugated fractions in plasma over time using enzymatic hydrolysis (β-glucuronidase) and LC-MS/MS.

- Conduct in vitro cytotoxicity assays (e.g., hepatocyte viability) with and without UGT inhibitors to isolate glucuronide-specific effects.

- Model non-linear kinetics due to protein adduct accumulation, incorporating rate constants for hydrolysis and binding .

Q. What methodological challenges arise in distinguishing this compound from its isomers or degradation products?

Intramolecular migration (e.g., 1→2, 1→3 acyl shifts) generates positional isomers indistinguishable by routine LC-MS. Solutions include:

Q. How can Bayesian analysis improve flux quantification of this compound in metabolic studies?

Bayesian methods, applied to stable isotope (e.g., ²H₂O) tracer data, resolve uncertainties in gluconeogenic vs. glycogenolytic contributions to glucuronide enrichment. Key steps:

- Model Markov chain Monte Carlo (MCMC) simulations to estimate posterior distributions of flux parameters.

- Validate with isotopomer analysis (²H NMR) of urinary glucuronide H2/H5 positions .

Data Contradiction Analysis

Q. Why do studies report conflicting half-lives for this compound in plasma?

Discrepancies arise from experimental variables:

- pH : Lower pH accelerates hydrolysis (e.g., t₁/₂ = 2.1 hours at pH 7.4 vs. 0.5 hours at pH 5.0).

- Temperature : Room temperature storage increases degradation vs. −80°C.

- Albumin concentration : Higher albumin extends stability via non-covalent binding. Standardize protocols using ICH guidelines for bioanalytical method validation to harmonize results .

Methodological Recommendations

- For metabolic studies : Combine recombinant UGTs with LC-HRMS to map isoform-specific activity.

- For toxicity assays : Include negative controls (e.g., UGT-knockout hepatocytes) to isolate glucuronide effects.

- For PK modeling : Integrate covalent binding rates into compartmental models to predict dose-dependent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.